molecular formula C10H10BrNOS2 B1377783 [5-(Aminomethyl)-2-thienyl](2-thienyl)methanone hydrobromide CAS No. 1448046-01-2

[5-(Aminomethyl)-2-thienyl](2-thienyl)methanone hydrobromide

Cat. No.: B1377783
CAS No.: 1448046-01-2
M. Wt: 304.2 g/mol
InChI Key: JCSIGWKSIPLWST-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-thienylmethanone hydrobromide is a hydrobromide salt featuring a methanone core bridged between two thiophene (thienyl) rings. One thienyl group is substituted with an aminomethyl (-CH₂NH₂) moiety at the 5-position.

Properties

IUPAC Name

[5-(aminomethyl)thiophen-2-yl]-thiophen-2-ylmethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS2.BrH/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8;/h1-5H,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSIGWKSIPLWST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(S2)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-thienylmethanone hydrobromide typically involves the condensation reaction of thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is carried out under mild conditions and results in the formation of aminothiophene derivatives.

Industrial Production Methods

Industrial production of thiophene derivatives, including 5-(Aminomethyl)-2-thienylmethanone hydrobromide, often involves large-scale condensation reactions. These reactions are optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-thienylmethanone hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Thiophene oxides.

    Reduction: Reduced thiophene derivatives.

    Substitution: Various substituted thiophene compounds.

Scientific Research Applications

5-(Aminomethyl)-2-thienylmethanone hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-thienylmethanone hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-(Aminomethyl)-2-thienylmethanone hydrobromide 2-thienyl, 5-(aminomethyl)-2-thienyl Not explicitly provided (inferred: C₁₀H₁₀BrNOS₂) ~314.2 (estimated) Likely intermediate for organic synthesis
5-(Aminomethyl)-2-thienylmethanone hydrobromide (CAS: 1824608-01-6) 3-furyl, 5-(aminomethyl)-2-thienyl C₁₀H₁₀BrNO₂S 288.16 Research intermediate; requires strict safety protocols
5-(2-Aminoethyl)-2-thienylmethanone hydrobromide (CAS: 1823787-24-1) Phenyl, 5-(2-aminoethyl)-2-thienyl C₁₃H₁₄BrNOS 312.225 No explicit activity data; structural analog for drug development
5-(2-Aminoethyl)-2-thienylmethanone hydrobromide (CAS: 1824437-51-5) 2-furyl, 5-(2-aminoethyl)-2-thienyl C₁₁H₁₂BrNO₂S 302.19 Discontinued; limited commercial availability
TPA-T-DCV-Ph-F (Fluorinated analog) Fluorophenyl, thienyl, dicyanovinyl Not provided Not provided High solubility in chloroform; used in optoelectronics
Key Observations:
  • Substituent Effects : Replacing thienyl with furyl (e.g., 3-furyl vs. 2-thienyl) reduces sulfur content and introduces oxygen, altering electronic properties and solubility. For instance, TPA-T-DCV-Ph-F (with fluorophenyl) exhibits excellent solubility in chloroform (~56 g/L), advantageous for optoelectronic applications .
  • Amino Group Variations: Aminomethyl (-CH₂NH₂) vs. aminoethyl (-CH₂CH₂NH₂) substituents influence molecular weight and steric bulk. The phenyl-substituted analog (C₁₃H₁₄BrNOS) has a higher molecular weight (312.225 g/mol) compared to furyl derivatives .
  • Safety Profiles : All hydrobromide salts require stringent safety measures (e.g., gloves, masks) due to hazards like skin/eye irritation (H313, H333) .

Biological Activity

5-(Aminomethyl)-2-thienyl(2-thienyl)methanone hydrobromide is a compound belonging to the class of thienyl derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thienyl ring system with an aminomethyl substituent, which enhances its reactivity and potential interactions with biological targets. The hydrobromide salt form improves solubility, making it suitable for various biological assays.

The biological activity of 5-(Aminomethyl)-2-thienyl(2-thienyl)methanone hydrobromide is largely attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with biological macromolecules.
  • π-π Interactions : The thienyl rings can engage in π-π stacking interactions with aromatic residues in proteins, influencing enzyme and receptor activities.
  • Enzyme Modulation : The compound may modulate the activity of enzymes involved in critical metabolic pathways, leading to various biological effects.

Antimicrobial Activity

Research indicates that thienyl derivatives exhibit significant antimicrobial properties against a range of bacterial strains. Notably:

  • Efficacy Against Pathogens : Studies have shown that compounds similar to 5-(Aminomethyl)-2-thienyl(2-thienyl)methanone hydrobromide possess antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Mechanisms of Action : Antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Anticancer Activity

The anticancer potential of 5-(Aminomethyl)-2-thienyl(2-thienyl)methanone hydrobromide has been explored in various studies:

  • Cell Line Studies : In vitro assays have demonstrated that the compound exhibits cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells, with IC50 values indicating significant antiproliferative activity .
  • Mechanisms of Action : The compound may induce apoptosis in cancer cells through the activation of pro-apoptotic pathways or inhibition of anti-apoptotic factors .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of E. coli and S. aureus growth with MIC values below 100 µg/mL .
Study 2Anticancer ActivityShowed IC50 values for HeLa cells at 226 µg/mL, indicating potential for further development as an anticancer agent .
Study 3Mechanism ExplorationInvestigated the interaction with AgrA protein in S. aureus, suggesting a novel target for antimicrobial action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[5-(Aminomethyl)-2-thienyl](2-thienyl)methanone hydrobromide
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[5-(Aminomethyl)-2-thienyl](2-thienyl)methanone hydrobromide

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